

Application Note: Quantification of Ibrutinib in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *N*-Boc-Ibrutinib-*d*4

Cat. No.: B15557819

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Abstract

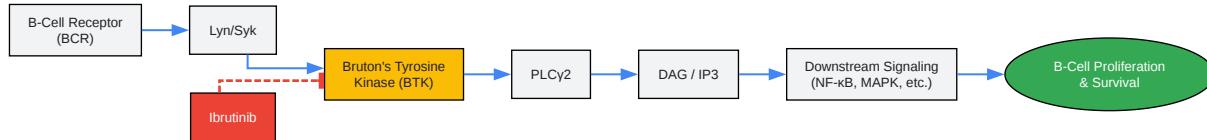
This application note details a robust and sensitive bioanalytical method for the quantitative determination of Ibrutinib in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects.

Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Ibrutinib.

Introduction

Ibrutinib is a potent, orally administered small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. It is indicated for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. Accurate measurement of Ibrutinib concentrations in human plasma is essential for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and maintaining patient safety. This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of Ibrutinib in human plasma.

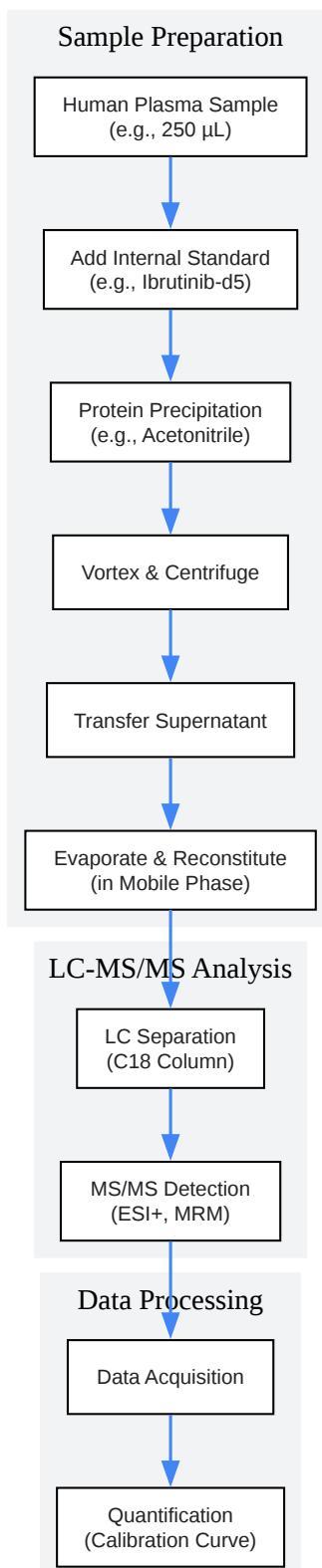
Signaling Pathway of Ibrutinib



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Caption: Ibrutinib inhibits Bruton's tyrosine kinase (BTK).

Experimental Workflow



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Caption: Bioanalytical workflow for Ibrutinib in plasma.

Materials and Methods

Reagents and Materials

- Ibrutinib reference standard (Purity \geq 99.8%)
- Ibrutinib-d5 (Internal Standard, IS) (Purity \geq 99.7%)[[1](#)][[2](#)][[3](#)]
- Acetonitrile (HPLC grade)[[3](#)][[4](#)]
- Methanol (HPLC grade)[[1](#)][[4](#)]
- Formic acid (Analytical grade)[[1](#)][[4](#)]
- Ammonium acetate (Analytical grade)
- Water (Ultrapure)
- Human plasma (K2-EDTA)

Instrumentation

A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Table 1: LC-MS/MS Instrumentation and Conditions

Parameter	Condition
LC System	
Column	C18 reverse-phase (e.g., 75 mm x 4.6 mm, 3.5 μ m)[1]
Mobile Phase A	0.1% Formic acid in Water or 10 mM Ammonium Acetate[1][2][3]
Mobile Phase B	Acetonitrile or Methanol[1][4]
Flow Rate	0.7 mL/min[1]
Injection Volume	5-20 μ L
Column Temperature	35 °C[1]
Autosampler Temp.	5 °C[1]
MS System	
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
MRM Transitions	See Table 2
Dwell Time	100-200 ms
Source Temperature	400-500 °C
Ion Spray Voltage	4500-5500 V

Table 2: MRM Transitions for Ibrutinib and Ibrutinib-d5

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Ibrutinib	441.2	55.01[1]
Ibrutinib-d5 (IS)	446.5	60.01[1]

Standard Solutions Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ibrutinib and Ibrutinib-d5 in methanol.
- Working Solutions: Prepare serial dilutions of the Ibrutinib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
- Internal Standard Working Solution: Dilute the Ibrutinib-d5 stock solution to a final concentration of 1 μ g/mL.[\[1\]](#)

Sample Preparation Protocol

- Thaw human plasma samples at room temperature.
- Pipette 250 μ L of plasma into a microcentrifuge tube.[\[1\]](#)
- Add 50 μ L of the Ibrutinib-d5 internal standard working solution (1 μ g/mL) to each plasma sample, except for the blank samples.[\[1\]](#)
- Vortex for 15 seconds.[\[1\]](#)
- Add 500 μ L of acetonitrile to precipitate the plasma proteins.[\[1\]](#)
- Vortex for 5 minutes, followed by centrifugation at 5000 rpm for 10-20 minutes at 5 °C.[\[1\]](#)
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 200 μ L of the mobile phase.[\[1\]](#)
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[\[1\]](#)

Method Validation

The bioanalytical method was validated according to the FDA and ICH M10 guidelines.[\[5\]](#)[\[6\]](#)

Table 3: Method Validation Parameters

Parameter	Result
Linearity Range	1-600 ng/mL[1][4]
Correlation Coefficient (r^2)	> 0.99[1][4]
Lower Limit of Quantitation (LLOQ)	0.5-1 ng/mL[1][5]
Precision (%RSD)	
Intra-day	< 8.5%[1][4]
Inter-day	< 8.5%[1][4]
Accuracy (%)	
Intra-day	Within $\pm 15\%$ of nominal concentration
Inter-day	Within $\pm 15\%$ of nominal concentration
Recovery	99.28% - 102.8%[1][4]
Matrix Effect	Minimal and compensated by the internal standard
Stability	
Freeze-Thaw	Stable
Short-Term (Bench-top)	Stable
Long-Term	Stable

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ibrutinib in human plasma. The simple protein precipitation sample preparation procedure and the short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The method has been validated over a clinically relevant concentration range and demonstrates excellent accuracy, precision, and stability.

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